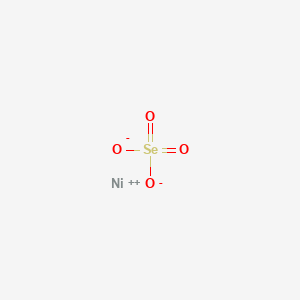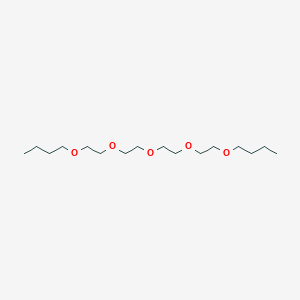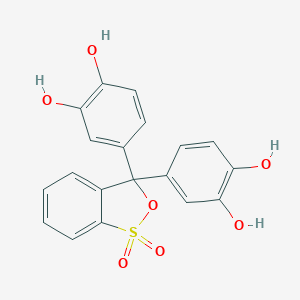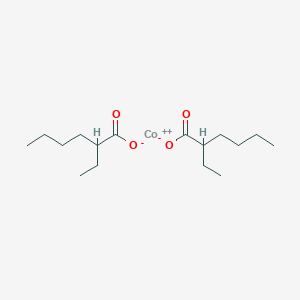
Ytterbium(III)perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III)perchlorate is an inorganic compound with the chemical formula Yb(ClO₄)₃. It is a salt of ytterbium in the +3 oxidation state and is known for its high solubility in water. This compound is often used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Ytterbium(III) perchlorate, a rare earth perchlorate compound , primarily targets biological macromolecules such as DNA and BSA (Bovine Serum Albumin) . The interaction site of the ytterbium complex on BSA is site III .
Mode of Action
The ytterbium complex exhibits a high propensity for interaction with BSA and DNA via hydrophobic interactions and van der Waals forces . This interaction is determined using various techniques including absorption spectroscopy, fluorescence spectroscopy, circular dichroism studies, viscosity experiments (only in the case of DNA), and competitive experiments .
Biochemical Pathways
The ytterbium complex displays efficient DNA cleavage in the presence of hydrogen peroxide . This suggests that the compound may affect the DNA replication pathway, leading to potential antimicrobial and anticancer effects .
Result of Action
The ytterbium complex has shown promising antibacterial activity and cytotoxicity in MCF-7 and A-549 cell lines . The cytotoxic activity of the Ytterbium(III) complex was increased when encapsulated with nanocarriers . This suggests that the compound could potentially be used as a novel anticancer and antimicrobial agent .
Action Environment
Ytterbium(III) perchlorate is typically stored at room temperature . Environmental factors such as temperature and the presence of other compounds (e.g., hydrogen peroxide) can influence the compound’s action, efficacy, and stability
Análisis Bioquímico
Biochemical Properties
Ytterbium(III) perchlorate has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . These complexes interact with various biomolecules within the cell, and upon excitation, they display high NIR luminescence .
Cellular Effects
The cellular effects of Ytterbium(III) perchlorate are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes influence cell function by providing high-resolution images that can be used to study various cellular processes .
Molecular Mechanism
The molecular mechanism of Ytterbium(III) perchlorate involves the interaction of the Yb3+ complexes with various biomolecules within the cell . Upon excitation, these complexes emit high NIR luminescence, which can be used to study the molecular interactions within the cell .
Temporal Effects in Laboratory Settings
The temporal effects of Ytterbium(III) perchlorate in laboratory settings are observed through the stability and decay lifetimes of the Yb3+ complexes . These complexes have been found to have higher stabilities and prolonged decay lifetimes compared to their non-fluorinated counterparts .
Transport and Distribution
The transport and distribution of Ytterbium(III) perchlorate within cells and tissues are primarily observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence .
Subcellular Localization
The subcellular localization of Ytterbium(III) perchlorate is observed through its role in NIR living cell imaging . The Yb3+ complexes are uptaken into the living cells, where they emit high NIR luminescence
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium(III)perchlorate can be synthesized by reacting ytterbium(III) oxide (Yb₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of the perchlorate salt:
Yb2O3+6HClO4→2Yb(ClO4)3+3H2O
This reaction is usually performed at room temperature, and the resulting solution can be concentrated and crystallized to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of perchloric acid, which is a strong oxidizing agent, and the use of specialized equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium(III)perchlorate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ytterbium(III) can participate in redox reactions, although it is more stable in the +3 oxidation state.
Substitution Reactions: It can react with other ligands to form different ytterbium complexes.
Coordination Reactions: this compound can form coordination compounds with various ligands, which are useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Reducing Agents: Such as hydrogen or zinc dust, which can reduce Ytterbium(III) to Ytterbium(II).
Ligands: Such as phosphines, amines, and other donor molecules that can coordinate with ytterbium.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination with phosphine ligands can produce phosphine-ytterbium complexes, which are valuable in catalysis.
Aplicaciones Científicas De Investigación
Ytterbium(III)perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including Aldol and Diels-Alder reactions.
Biology: Employed in the study of biological macromolecules due to its ability to form stable complexes with proteins and DNA.
Industry: Utilized in the production of high-purity materials and as a dopant in various industrial processes.
Comparación Con Compuestos Similares
Ytterbium(III)perchlorate can be compared with other lanthanide perchlorates, such as:
Terbium(III) perchlorate: Similar in chemical behavior but with different luminescent properties.
Europium(III) perchlorate: Known for its red luminescence, whereas this compound emits in the near-infrared region.
Samarium(III) perchlorate: Another lanthanide perchlorate with distinct luminescent characteristics.
This compound is unique due to its high solubility in water and its ability to form highly luminescent complexes, making it particularly valuable in imaging and sensing applications.
Propiedades
Número CAS |
13498-08-3 |
|---|---|
Fórmula molecular |
ClHO4Yb |
Peso molecular |
273.50 g/mol |
Nombre IUPAC |
perchloric acid;ytterbium |
InChI |
InChI=1S/ClHO4.Yb/c2-1(3,4)5;/h(H,2,3,4,5); |
Clave InChI |
HEQXAABLZSPGCZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] |
SMILES canónico |
OCl(=O)(=O)=O.[Yb] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination environment of Ytterbium(III) perchlorate when complexed with the Schiff base ligand 4,10-Bis[2-(2-oxidobenzylideneamino-κ2N,O)benzyl]-1,7-dioxa-4,10-diazacyclododecane?
A1: In the crystal structure of the complex formed between Ytterbium(III) perchlorate and the aforementioned Schiff base ligand, the Ytterbium(III) ion coordinates with eight atoms. [, ] The ligand acts in a dianionic, tetradentate fashion, providing four oxygen atoms and four nitrogen atoms for coordination. This creates a distorted square antiprism geometry around the Ytterbium(III) ion. []
Q2: How does the structure of the Schiff base ligand influence the stereochemistry of the Ytterbium(III) complex?
A2: The Schiff base ligand adopts a syn conformation in the complex, meaning both pendant arms are positioned on the same side of the central macrocyclic ring. [] This arrangement, coupled with the inherent chirality of the ligand's conformation, leads to the formation of enantiomeric pairs of diastereoisomers, specifically Δ(λλλλ) and Λ(δδδδ). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















